molecular formula C9H9IO3 B12462224 2-Iodo-5-methoxy-4-methylbenzoic acid

2-Iodo-5-methoxy-4-methylbenzoic acid

Katalognummer: B12462224
Molekulargewicht: 292.07 g/mol
InChI-Schlüssel: CGOKJBWFCMHJQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxy-4-methylbenzoic acid typically involves the iodination of 5-methoxy-4-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and the use of a microporous compound to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as sublimation, distillation, and crystallization are employed in the purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction can lead to the formation of different benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-5-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-5-methylbenzoic acid
  • 2-Iodo-3-methylbenzoic acid
  • 4-Iodo-3-methylbenzoic acid

Uniqueness

2-Iodo-5-methoxy-4-methylbenzoic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Eigenschaften

Molekularformel

C9H9IO3

Molekulargewicht

292.07 g/mol

IUPAC-Name

2-iodo-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9IO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

CGOKJBWFCMHJQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OC)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.